molecular formula C15H22ClNO5 B038888 Atpenin A4 CAS No. 119509-25-0

Atpenin A4

Cat. No. B038888
CAS RN: 119509-25-0
M. Wt: 331.79 g/mol
InChI Key: LDPADGWFJFHTLH-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atpenin A4 is a natural product that is isolated from the fermentation broth of the fungus Chaetomium atrobrunneum. It is a member of the atpenin family of compounds, which are known for their potent inhibitory effects on mitochondrial complex II. Atpenin A4 has gained significant attention in recent years due to its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Antifungal Properties

Atpenin A4, produced by Penicillium sp., is known for its antifungal properties. It was identified as an antifungal antibiotic, with its structure confirmed through spectroscopic and crystallographic analysis (Kumagai et al., 1990). Additionally, Atpenin A4 has been found effective against filamentous fungi, particularly Trichophyton sp. (Ōmura et al., 1988).

Mitochondrial Complex II Inhibition

Atpenin A4 is a potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). This property is significant in understanding the biochemical and structural properties of complex II and its physiological roles in mammalian tissues (Miyadera et al., 2003). Atpenins, including Atpenin A4, block electron transfer in oxidative phosphorylation by inhibiting the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol (Selby et al., 2010).

Chemical Synthesis and Structural Studies

The stereoselective total synthesis of Atpenin A4 has been developed, which is vital for further research and potential applications. These synthesis methods have also helped in determining the absolute configurations of Atpenin A4 (Ohtawa et al., 2012). Such synthetic studies are crucial for understanding the compound's molecular properties and potential applications in different fields.

Potential in Nematode Inhibition

Atpenin A4 analogs have shown potential as nematode complex II inhibitors, indicating their possible use in developing new nematicides (Ohtawa et al., 2019). This is an important area of research for agricultural science and pest control.

Bioisosteric Studies

Bioisosteric exchange studies involving Atpenin A4 have provided insights into the molecular interactions and inhibition mechanisms related to complex II inhibitors (Krautwald et al., 2016). This research is significant for designing new molecules with similar or enhanced biological activities.

properties

CAS RN

119509-25-0

Product Name

Atpenin A4

Molecular Formula

C15H22ClNO5

Molecular Weight

331.79 g/mol

IUPAC Name

3-[(2S,4S,5S)-5-chloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one

InChI

InChI=1S/C15H22ClNO5/c1-7(9(3)16)6-8(2)11(18)10-12(19)13(21-4)15(22-5)17-14(10)20/h7-9H,6H2,1-5H3,(H2,17,19,20)/t7-,8-,9-/m0/s1

InChI Key

LDPADGWFJFHTLH-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](C)Cl

SMILES

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(C)Cl

Canonical SMILES

CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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